molecular formula C20H21NO3 B11415418 1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione

1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B11415418
M. Wt: 323.4 g/mol
InChI Key: CGUXYYCVEWHBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxybenzyl)-5-methyl-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzyl chloride and 5-methylindole-2,3-dione.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate or sodium hydroxide.

    Reaction Steps: The reaction proceeds through a nucleophilic substitution mechanism, where the 4-butoxybenzyl chloride reacts with the 5-methylindole-2,3-dione to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxybenzyl)-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the butoxybenzyl moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4-Butoxybenzyl)-5-methyl-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybenzyl alcohol: A related compound with a similar butoxybenzyl moiety.

    4-Methoxybenzyl alcohol: Another related compound with a methoxybenzyl group.

Uniqueness

1-(4-Butoxybenzyl)-5-methyl-1H-indole-2,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

1-[(4-butoxyphenyl)methyl]-5-methylindole-2,3-dione

InChI

InChI=1S/C20H21NO3/c1-3-4-11-24-16-8-6-15(7-9-16)13-21-18-10-5-14(2)12-17(18)19(22)20(21)23/h5-10,12H,3-4,11,13H2,1-2H3

InChI Key

CGUXYYCVEWHBHS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O

Origin of Product

United States

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